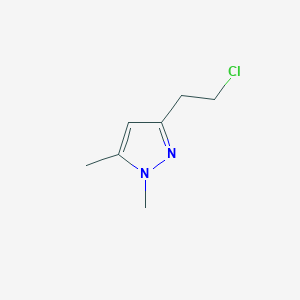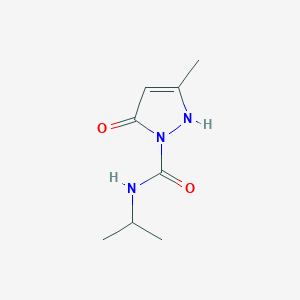
3-Methyl-5-oxo-N-(propan-2-yl)-2,5-dihydro-1H-pyrazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-N-isopropyl-3-methyl-1H-pyrazole-1-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is notable for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives, including 5-Hydroxy-N-isopropyl-3-methyl-1H-pyrazole-1-carboxamide, typically involves a sequence of reactions such as [3 + 2] cycloaddition, 1,5-ester shift, 1,3-H shift, and N-H insertion processes . One common method involves the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by base-catalyzed cyclization of the intermediate hydrazones .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs eco-friendly protocols, such as the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 . This method offers a simple reaction workup and valuable eco-friendly attributes.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-N-isopropyl-3-methyl-1H-pyrazole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Aplicaciones Científicas De Investigación
5-Hydroxy-N-isopropyl-3-methyl-1H-pyrazole-1-carboxamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-N-isopropyl-3-methyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole: This compound shares a similar pyrazole structure and exhibits similar biological activities.
3(5)-Substituted Pyrazoles: These compounds also belong to the pyrazole family and are used as starting materials for the preparation of more complex heterocyclic systems.
Uniqueness
5-Hydroxy-N-isopropyl-3-methyl-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methyl groups contribute to its stability and permeability, making it a valuable candidate for drug development .
Propiedades
Número CAS |
193415-55-3 |
|---|---|
Fórmula molecular |
C8H13N3O2 |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
5-methyl-3-oxo-N-propan-2-yl-1H-pyrazole-2-carboxamide |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)9-8(13)11-7(12)4-6(3)10-11/h4-5,10H,1-3H3,(H,9,13) |
Clave InChI |
SOXAFWFLQRBTQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(N1)C(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


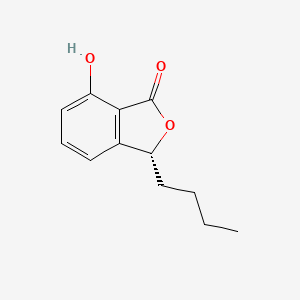
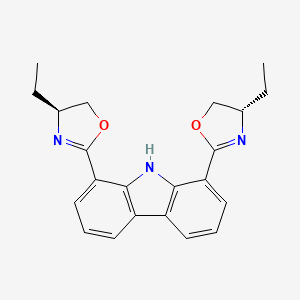
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)

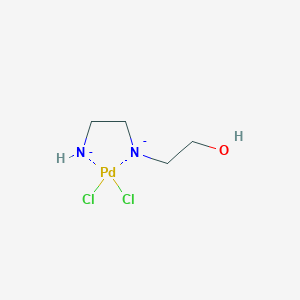
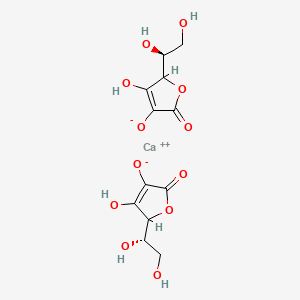
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)

![3-(4-Bromophenyl)benzo[d]isoxazole](/img/structure/B12891763.png)
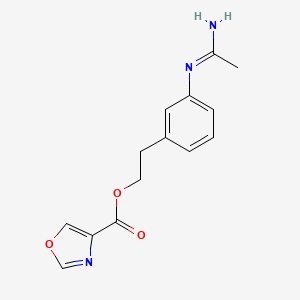
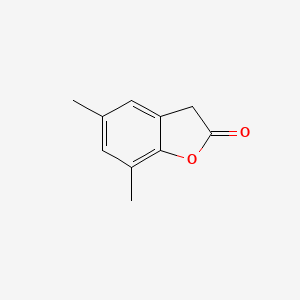
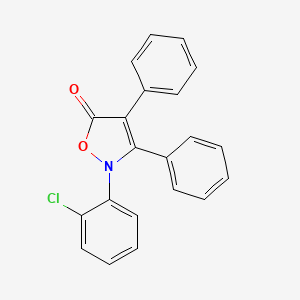
![1-[2-bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B12891783.png)
